molecular formula C17H16O2 B3108023 (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1634722-99-8

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3108023
CAS RN: 1634722-99-8
M. Wt: 252.31 g/mol
InChI Key: AAOUCIAJNNOCQT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as curcumin, is a natural compound found in turmeric. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin has also been studied for its potential use as a natural food preservative and as a colorant in food products.

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer, including COX-2, NF-κB, and STAT3. Curcumin also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines, and to reduce oxidative stress by activating antioxidant enzymes. Curcumin has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest, and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. It has also been extensively studied, with a large body of literature available on its potential therapeutic properties. However, (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one also has some limitations for use in lab experiments. It is poorly soluble in water, which can make it difficult to administer in vivo. Additionally, this compound has a low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are many future directions for (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one research. One area of focus is the development of more effective delivery methods to improve its bioavailability. Another area of focus is the identification of new therapeutic applications for this compound, including its potential use in the treatment of neurodegenerative diseases and infectious diseases. Additionally, there is a need for further research on the safety and efficacy of this compound in humans, including its potential interactions with other drugs and its long-term effects on health.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOUCIAJNNOCQT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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